molecular formula C10H13ClN2O4S B15193627 Carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester CAS No. 87708-06-3

Carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester

Cat. No.: B15193627
CAS No.: 87708-06-3
M. Wt: 292.74 g/mol
InChI Key: ILAYGDOMDTUBRQ-UHFFFAOYSA-N
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Description

Carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with the molecular formula C10H13ClN2O4S . This compound is known for its unique chemical structure, which includes a carbamic acid ester linked to a phenylmethylamino sulfonyl group and a 2-chloroethyl ester. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of phenylmethylamine with chlorosulfonyl isocyanate, followed by the addition of 2-chloroethanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process generally includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The 2-chloroethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted carbamates.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Hydrolysis: Corresponding carbamic acid and 2-chloroethanol.

Scientific Research Applications

Carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The pathways involved may include enzyme inhibition or activation, modulation of signal transduction, and changes in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid esters: Such as methyl carbamate and ethyl carbamate.

    Sulfonyl compounds: Including sulfonamides and sulfonyl chlorides.

    Chloroethyl esters: Such as 2-chloroethyl acetate.

Uniqueness

Carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

87708-06-3

Molecular Formula

C10H13ClN2O4S

Molecular Weight

292.74 g/mol

IUPAC Name

2-chloroethyl N-(benzylsulfamoyl)carbamate

InChI

InChI=1S/C10H13ClN2O4S/c11-6-7-17-10(14)13-18(15,16)12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14)

InChI Key

ILAYGDOMDTUBRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NC(=O)OCCCl

Origin of Product

United States

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